Lopirazepam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lopirazepam is a benzodiazepine derivative known for its sedative, anxiolytic, and hypnotic properties. It is commonly used in the treatment of anxiety disorders, insomnia, and seizures. Benzodiazepines, including this compound, work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a calming effect on the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lopirazepam involves several key steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring conditions to obtain an acetoxyl intermediate. This intermediate is then reacted with sodium hydroxide in ethanol, followed by filtration and crystallization using ethyl acetate and citric acid .

Industrial Production Methods

In industrial settings, the production of this compound tablets involves preparing a saturation solution, creating a this compound inclusion compound, crushing the materials, mixing with supplementary materials, and finally tabletting and packaging. This method improves the stability, disintegration efficiency, and bioavailability of the medicine .

Analyse Chemischer Reaktionen

Types of Reactions

Lopirazepam undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Lopirazepam has a wide range of scientific research applications:

Wirkmechanismus

Lopirazepam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. The resulting hyperpolarization stabilizes the neurons and reduces their excitability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lopirazepam is similar to other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a common benzodiazepine nucleus but differ in their pharmacokinetic properties and clinical uses .

Uniqueness

This compound is unique in its relatively short half-life and rapid onset of action compared to other benzodiazepines. This makes it particularly useful for acute management of anxiety and seizures. Additionally, its metabolic pathway involves direct conjugation to glucuronic acid, resulting in fewer active metabolites and a lower risk of accumulation in the body .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better utilize this compound in various scientific and medical fields.

Eigenschaften

CAS-Nummer |

140365-26-0 |

|---|---|

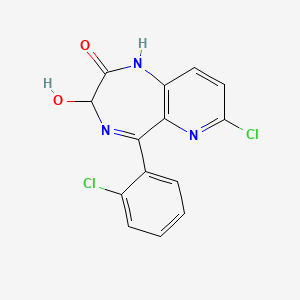

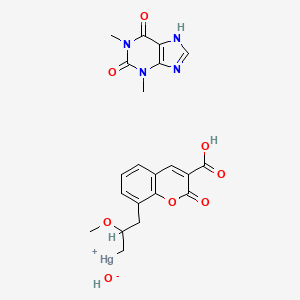

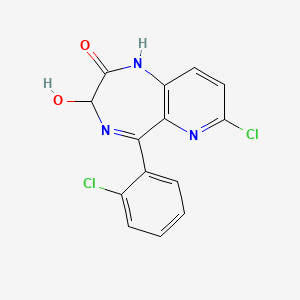

Molekularformel |

C14H9Cl2N3O2 |

Molekulargewicht |

322.1 g/mol |

IUPAC-Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |

InChI-Schlüssel |

JEJOFYTVMFVKQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)

![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)

![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)

![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)